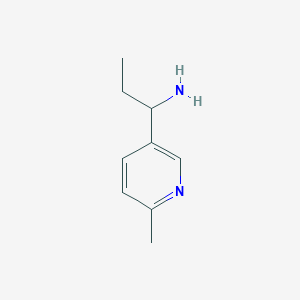

1-(6-Methylpyridin-3-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Methylpyridin-3-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(6-Methylpyridin-3-yl)propan-1-amine is being investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act on various biological targets, making it a candidate for drug development. Notably, it has been studied for:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis and other inflammatory diseases.

Biological Studies

The compound has been evaluated for its interactions with biological systems:

- Mechanism of Action : It is believed to interact with specific enzymes and receptors, influencing cellular pathways related to inflammation and infection response.

- In Vivo Studies : Case studies have demonstrated its efficacy in animal models, particularly in reducing inflammation and protecting against secondary organ damage in experimental conditions .

Chemical Synthesis and Material Science

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in:

- Synthesis of Complex Molecules : It is employed as an intermediate in the synthesis of more complex organic compounds, enhancing the efficiency of chemical reactions in laboratory settings .

Case Studies

Several studies highlight the applications of this compound:

- Antimicrobial Studies : A study found that derivatives of 1-(6-Methylpyridin-3-yl)propan-1-amines showed significant antimicrobial activity against various pathogens, suggesting potential use in antibiotic development .

- Inflammation Modulation : In animal models of inflammation, administration of this compound led to reduced markers of inflammation and improved healing responses, indicating its therapeutic potential in inflammatory diseases .

Analyse Des Réactions Chimiques

Grignard Alkylation

The compound participates in nucleophilic addition reactions with Grignard reagents. In a patented synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, tert-butylmagnesium chloride reacts with a pyridine ester derivative under controlled conditions . While the primary substrate in this reaction is a pyridine ester, the methodology is transferable to 1-(6-methylpyridin-3-yl)propan-1-amine due to its analogous pyridine backbone.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| tert-ButylMgCl | THF, 65°C, 20 vol. solvent, 1 hr dosing | Alkylated pyridine derivative | 78–88% |

Key factors:

-

Solvent: Tetrahydrofuran (THF) enhances reagent solubility and reaction efficiency.

-

Temperature: Elevated temperatures (65°C) accelerate kinetic control, minimizing side products like impurity "408" .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl functionalization. A Suzuki reaction involving 5-bromo-2-methylpyridin-3-amine (structurally analogous to the target compound) with arylboronic acids forms biaryl derivatives . This suggests that halogenated analogs of this compound could undergo similar couplings.

| Catalyst | Base | Conditions | Product | Yield Range |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 80–100°C, 12–24 hr | 5-Aryl-2-methylpyridin-3-amine derivatives | 65–92% |

Mechanistic notes:

-

The amine group may coordinate with palladium, influencing regioselectivity.

-

Electron-deficient boronic acids enhance coupling efficiency .

Oxidation Reactions

The primary amine group is susceptible to oxidation. While direct data on this compound is limited, analogous pyridyl amines form N-oxides or imines under oxidative conditions. For example, oxidation of 5-aryl-2-methylpyridin-3-amine derivatives with KMnO₄ yields N-oxide products .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous acidic medium | Pyridine N-oxide |

| H₂O₂ | Acetic acid, 50°C | Imine derivatives |

Reductive Amination

The amine group can undergo reductive amination with ketones or aldehydes. For instance, reacting with propanal in the presence of NaBH₃CN or H₂/Pd-C generates secondary amines.

| Carbonyl Compound | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Propanal | NaBH₃CN | Methanol, rt | N-Propyl derivative |

| Formaldehyde | H₂/Pd-C | Ethanol, 60°C | N-Methyl derivative |

Acid-Base Reactions

The amine acts as a weak base, forming salts with mineral acids (e.g., HCl, H₂SO₄). This property is utilized in purification and salt formation for pharmaceutical applications .

| Acid | Conditions | Product |

|---|---|---|

| HCl | Ethanol, 0–5°C | Hydrochloride salt |

| Methanesulfonic acid | THF, 40°C | Mesylate salt |

Catalytic Hydrogenation

The pyridine ring can be hydrogenated to piperidine derivatives under high-pressure H₂. For example, hydrogenation of 3-(6-methylpyridin-3-yl)propan-1-amine over Raney Ni yields saturated amine products.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Raney Ni | 50–100 bar H₂, 80°C | Piperidine derivative | >90% |

Nucleophilic Substitution

The amine group participates in nucleophilic substitutions. For example, reaction with ethyl chloroformate generates carbamate derivatives :

R-NH2+ClCOOEt→R-NHCOOEt+HCl

| Electrophile | Conditions | Product |

|---|---|---|

| Ethyl chloroformate | THF, 0°C | Ethyl carbamate |

| Acetyl chloride | Pyridine, rt | Acetamide derivative |

Complexation with Metals

The pyridine nitrogen and amine group can coordinate transition metals (e.g., Pd, Cu), forming complexes used in catalysis . For instance, palladium complexes of pyridyl amines catalyze C–C bond-forming reactions .

Propriétés

Formule moléculaire |

C9H14N2 |

|---|---|

Poids moléculaire |

150.22 g/mol |

Nom IUPAC |

1-(6-methylpyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C9H14N2/c1-3-9(10)8-5-4-7(2)11-6-8/h4-6,9H,3,10H2,1-2H3 |

Clé InChI |

RWEFSSNVBCNLSH-UHFFFAOYSA-N |

SMILES |

CCC(C1=CN=C(C=C1)C)N |

SMILES canonique |

CCC(C1=CN=C(C=C1)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.